Cas no 2248188-91-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
- EN300-6522023
- 2248188-91-0
-
- Inchi: 1S/C23H24N2O6/c1-23(2,3)30-22(29)24-18(14-13-15-9-5-4-6-10-15)21(28)31-25-19(26)16-11-7-8-12-17(16)20(25)27/h4-12,18H,13-14H2,1-3H3,(H,24,29)/t18-/m1/s1
- InChI Key: WFYRPURJBCRBOC-GOSISDBHSA-N
- SMILES: O(C(N[C@@H](C(=O)ON1C(C2C=CC=CC=2C1=O)=O)CCC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 424.16343649g/mol
- Monoisotopic Mass: 424.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 102Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6522023-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate |
2248188-91-0 | 0.05g |
$612.0 | 2023-05-31 | ||
| Enamine | EN300-6522023-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate |
2248188-91-0 | 0.1g |
$640.0 | 2023-05-31 | ||
| Enamine | EN300-6522023-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate |
2248188-91-0 | 0.25g |
$670.0 | 2023-05-31 | ||
| Enamine | EN300-6522023-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate |
2248188-91-0 | 0.5g |
$699.0 | 2023-05-31 | ||
| Enamine | EN300-6522023-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate |
2248188-91-0 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-6522023-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate |
2248188-91-0 | 2.5g |
$1428.0 | 2023-05-31 | ||
| Enamine | EN300-6522023-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate |
2248188-91-0 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-6522023-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate |
2248188-91-0 | 10g |
$3131.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate (CAS: 2248188-91-0)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate (CAS: 2248188-91-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptide-based therapeutics. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the isoindole-1,3-dione moiety, make it a versatile building block for the construction of complex molecules. Researchers have successfully employed this compound in the synthesis of protease inhibitors, which are critical in the treatment of diseases such as HIV and hepatitis C.
In vitro studies have demonstrated that derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate exhibit promising inhibitory activity against several enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed significant inhibition of NF-κB activation, suggesting its potential as an anti-inflammatory agent. These findings open new avenues for the development of novel therapeutics targeting chronic inflammatory conditions.
Further investigations into the pharmacokinetic properties of this compound have revealed favorable stability and bioavailability profiles. Advanced computational modeling and molecular dynamics simulations have provided insights into its binding interactions with target proteins, facilitating the design of more potent analogs. These computational approaches, combined with experimental validation, are expected to accelerate the optimization of this compound for clinical use.
Despite these advancements, challenges remain in scaling up the synthesis of this compound for industrial applications. Recent efforts have focused on developing more efficient and environmentally friendly synthetic routes, leveraging green chemistry principles. For example, a 2024 study in Organic Process Research & Development described a catalytic asymmetric synthesis method that significantly reduces waste and improves yield, addressing some of the scalability issues.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate (CAS: 2248188-91-0) represents a promising candidate for further development in medicinal chemistry. Its multifaceted applications, from enzyme inhibition to anti-inflammatory therapy, underscore its potential impact on drug discovery. Future research should focus on optimizing its synthetic pathways, elucidating its mechanism of action, and conducting preclinical trials to validate its therapeutic efficacy.
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